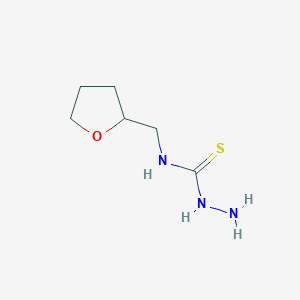
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide
Description
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide is an organic compound that features a tetrahydrofurfuryl group attached to a thiosemicarbazide moiety
Properties
CAS No. |
151672-39-8 |
|---|---|
Molecular Formula |
C6H13N3OS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
1-amino-3-(2-methyloxolan-2-yl)thiourea |
InChI |
InChI=1S/C6H13N3OS/c1-6(3-2-4-10-6)8-5(11)9-7/h2-4,7H2,1H3,(H2,8,9,11) |
InChI Key |
UYGRZQJICTZFQY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NN |
Canonical SMILES |
CC1(CCCO1)NC(=S)NN |
Synonyms |
4-(2-TETRAHYDROFURFURYL)-3-THIOSEMICARBAZIDE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide typically involves the reaction of tetrahydrofurfuryl hydrazine with carbon disulfide, followed by the addition of hydrazine hydrate. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or proteins. The thiosemicarbazide moiety can form strong interactions with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the tetrahydrofurfuryl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofurfuryl alcohol: This compound is similar in structure but lacks the thiosemicarbazide moiety.
Thiosemicarbazide: This compound contains the thiosemicarbazide group but lacks the tetrahydrofurfuryl group.
Uniqueness
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide is unique due to the presence of both the tetrahydrofurfuryl and thiosemicarbazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


